![molecular formula C16H23N3O3 B12797233 [3-(dimethylcarbamoylamino)phenyl] N-cyclohexylcarbamate CAS No. 52093-46-6](/img/structure/B12797233.png)
[3-(dimethylcarbamoylamino)phenyl] N-cyclohexylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 222559 is a chemical compound that has garnered attention in various fields of scientific research It is known for its unique properties and potential applications in chemistry, biology, medicine, and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of NSC 222559 involves several synthetic routes One common method includes the use of deuterated organic compoundsThe reaction conditions often require specific catalysts and controlled environments to ensure the successful incorporation of deuterium atoms .
Industrial Production Methods: In industrial settings, the production of NSC 222559 may involve large-scale synthesis using advanced techniques such as continuous flow reactors. These methods allow for the efficient and consistent production of the compound, ensuring high purity and yield. The use of automated systems and precise control of reaction parameters are crucial in industrial production to maintain the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: NSC 222559 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, making it suitable for different applications.
Common Reagents and Conditions: Common reagents used in the reactions involving NSC 222559 include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions.
Major Products Formed: The major products formed from the reactions of NSC 222559 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield deuterated alcohols or ketones, while reduction reactions can produce deuterated hydrocarbons.
Aplicaciones Científicas De Investigación
NSC 222559 has a wide range of applications in scientific research. In chemistry, it is used as a tracer in reaction mechanisms and kinetic studies due to its unique isotopic properties. In biology, NSC 222559 is employed in metabolic studies to trace the pathways of deuterated compounds within biological systems. In medicine, it has potential applications in drug development and diagnostic imaging. Industrially, NSC 222559 is used in the production of specialty chemicals and materials with enhanced properties.
Mecanismo De Acción
The mechanism of action of NSC 222559 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by altering the chemical environment within the target system, leading to changes in the behavior and properties of the molecules involved. The exact molecular targets and pathways depend on the specific application and context in which NSC 222559 is used.
Comparación Con Compuestos Similares
NSC 222559 can be compared with other deuterated compounds, such as deuterated benzene and deuterated toluene. While these compounds share similar isotopic properties, NSC 222559 is unique in its specific structure and reactivity. Its distinct properties make it suitable for applications that require precise control over isotopic composition and behavior.
List of Similar Compounds:- Deuterated Benzene
- Deuterated Toluene
- Deuterated Methanol
- Deuterated Ethanol
Conclusion
NSC 222559 is a versatile compound with significant potential in various scientific fields Its unique properties and reactivity make it a valuable tool in research and industrial applications
Propiedades
Número CAS |
52093-46-6 |
|---|---|
Fórmula molecular |
C16H23N3O3 |
Peso molecular |
305.37 g/mol |
Nombre IUPAC |
[3-(dimethylcarbamoylamino)phenyl] N-cyclohexylcarbamate |
InChI |
InChI=1S/C16H23N3O3/c1-19(2)15(20)17-13-9-6-10-14(11-13)22-16(21)18-12-7-4-3-5-8-12/h6,9-12H,3-5,7-8H2,1-2H3,(H,17,20)(H,18,21) |
Clave InChI |
NLUBMUSBAODMLH-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)NC1=CC(=CC=C1)OC(=O)NC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,7-Dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol](/img/structure/B12797154.png)
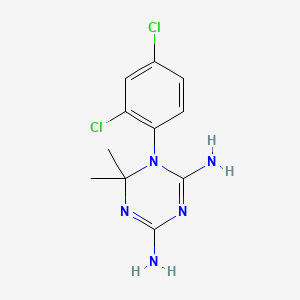
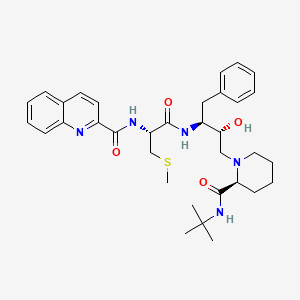




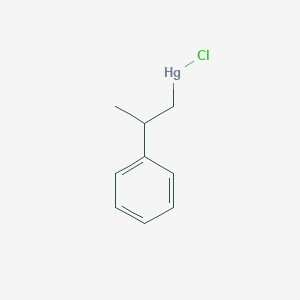
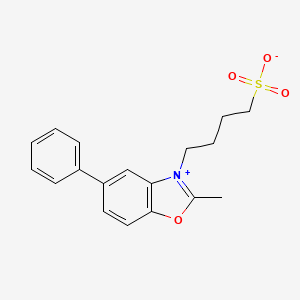
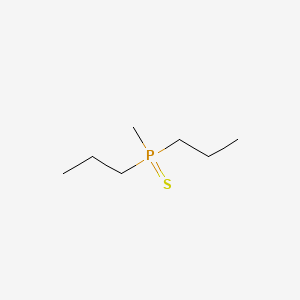
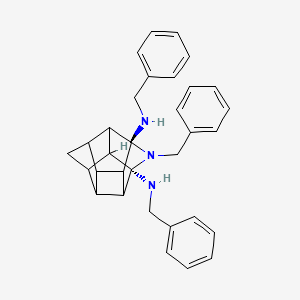
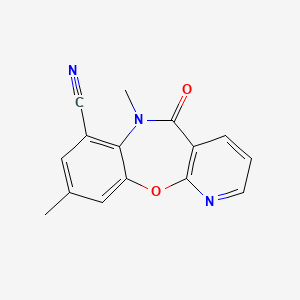
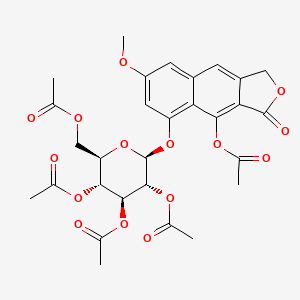
![2-ethyl-5,9-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12797232.png)
